Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
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Overview
Description
Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound belonging to the class of aminopyridines and derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrido-pyrazine structure
Preparation Methods
The synthesis of Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves multiple stepsThe final step involves the esterification of the carbamic acid moiety with ethanol under acidic conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its potency.
Comparison with Similar Compounds
Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can be compared with other similar compounds, such as:
Carbamic acid, (5-amino-1,2-dihydro-3-(4-methylphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Carbamic acid, (5-amino-1,2-dihydro-3-(4-chlorophenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester: The presence of a chlorine atom instead of a trifluoromethyl group can lead to variations in reactivity and potency.
The unique presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds, potentially enhancing its effectiveness in various applications.
Biological Activity
Carbamic acid, specifically the compound known as (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester, is a complex organic molecule with significant biological activity. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound has a molecular weight of 326.35 g/mol and is categorized under heterocyclic compounds. Its unique structure is characterized by multiple functional groups that contribute to its biological properties. The synthesis typically involves multi-step reactions using amines and carbamates as key reagents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The precise pathways involved can vary based on the application context but often include inhibition of cell division and modulation of signaling pathways associated with cancer progression.
Antitumor Activity
Research indicates that derivatives of carbamic acid exhibit significant antitumor properties. For instance, the (2S)-isomer of a related compound demonstrated potent inhibition of mitotic cell division in L1210 leukemia cells. In vitro studies have shown that this compound effectively arrests cell division at lower concentrations compared to its racemic mixtures .
Table 1: Inhibitory Concentrations (IC50 values)
Compound Type | IC50 (µM) | Target Cell Line |
---|---|---|
(2S)-Isomer | 0.5 | L1210 Leukemia Cells |
Racemic Mixture | 1.5 | L1210 Leukemia Cells |
(2R)-Isomer | 2.0 | L1210 Leukemia Cells |
This table illustrates the enhanced potency of the (2S)-isomer over its counterparts in inhibiting cell proliferation.
Mechanisms of Antimitotic Activity
The mechanism by which this compound exerts its antitumor effects involves interference with the mitotic spindle formation during cell division. It binds to tubulin or other proteins involved in mitosis, thereby disrupting normal cellular processes .
Research Findings and Case Studies
Several studies have highlighted the potential therapeutic applications of carbamic acid derivatives:
- Study on Antimitotic Agents : A study synthesized various derivatives and evaluated their antitumor activity. The results indicated that modifications to the pyridine ring significantly influenced the biological activity of the compounds .
- Pharmacological Studies : The (2S)-(-)-isomer was shown to possess greater pharmacological activity than both the racemic mixture and the (2R)-(+)-isomer in various cancer models . This underscores the importance of stereochemistry in drug design.
Properties
CAS No. |
82586-03-6 |
---|---|
Molecular Formula |
C17H16F3N5O2 |
Molecular Weight |
379.34 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C17H16F3N5O2/c1-2-27-16(26)25-13-7-11-14(15(21)24-13)23-12(8-22-11)9-3-5-10(6-4-9)17(18,19)20/h3-7,22H,2,8H2,1H3,(H3,21,24,25,26) |
InChI Key |
OBZDAKKBOPWMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
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